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Compound of Interest

Compound Name:
3-[4-(Chloromethyl)phenyl]-1-

methyl-1H-pyrazole

Cat. No.: B046364 Get Quote

To the esteemed community of researchers, scientists, and drug development professionals,

These application notes serve as a resource for the potential utility of the research chemical 3-
[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole. Extensive database searches have

revealed a significant gap in the published literature regarding specific biological activities and

detailed experimental applications for this particular compound.

While research explicitly detailing the use of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-
pyrazole as a bioactive agent is not currently available, its structural features—namely the

pyrazole core and the reactive chloromethyl group—suggest its potential as a versatile

intermediate in synthetic chemistry and as a candidate for biological screening. The pyrazole

moiety is a well-established pharmacophore present in a wide array of biologically active

compounds, exhibiting properties such as antitumor, anti-inflammatory, and antimicrobial

effects. The chloromethyl group provides a reactive site for further chemical modifications,

allowing for the synthesis of a diverse library of derivatives.

This document, therefore, will focus on the known properties of the broader pyrazole class of

compounds and outline hypothetical, yet plausible, research applications and protocols for 3-
[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole based on established methodologies for

similar chemical entities.
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A summary of the known physicochemical properties of 3-[4-(Chloromethyl)phenyl]-1-
methyl-1H-pyrazole is presented below. This information is crucial for its proper handling,

storage, and use in experimental setups.

Property Value Source

CAS Number 916766-83-1 N/A

Molecular Formula C₁₁H₁₁ClN₂ N/A

Molecular Weight 206.67 g/mol N/A

Appearance Not specified (likely a solid) N/A

Solubility
Sparingly soluble in water (13

g/L at 25°C, calculated)
[1]

Boiling Point 146-148 °C [2]

Density 1.20 ± 0.1 g/cm³ (calculated) [1]

Flash Point 84.0 ± 20.4 °C (calculated) [1]

Potential Research Applications
Based on the prevalence of the pyrazole scaffold in medicinal chemistry, 3-[4-
(Chloromethyl)phenyl]-1-methyl-1H-pyrazole could be investigated for a variety of biological

activities. The chloromethyl group allows for its use as a covalent ligand or as a synthetic

precursor for creating diverse chemical libraries.

Potential as an Intermediate for Novel Kinase Inhibitors
Hypothesis: The pyrazole core is a common feature in many kinase inhibitors. By modifying the

chloromethyl group, it may be possible to synthesize novel compounds that target specific

kinases involved in cell signaling pathways related to cancer or inflammation. For instance,

derivatives of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole have been shown to inhibit JAK2/3

and Aurora A/B kinases.[3]
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Caption: Workflow for developing kinase inhibitors.
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Investigation as an Antitumor Agent
Hypothesis: Numerous pyrazole derivatives have demonstrated cytotoxic effects against

various cancer cell lines.[4][5][6] The subject compound and its derivatives could be evaluated

for their potential to inhibit cancer cell proliferation and induce apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Cell Culture: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a

density of 5,000-10,000 cells/well and incubate for 24 hours.

Compound Treatment: Prepare serial dilutions of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-
pyrazole in DMSO and add to the cells at various concentrations. Include a vehicle control

(DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell

growth).

Exploration as an Anti-inflammatory Agent
Hypothesis: Pyrazole-containing compounds, such as Celecoxib, are well-known for their anti-

inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The

potential of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole and its derivatives as anti-

inflammatory agents could be explored.
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Caption: Inhibition of the cyclooxygenase pathway.

Synthesis Protocol
A reported synthesis method for 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole is

outlined below.

Reaction: Conversion of (4-(1-Methyl-1H-pyrazol-3-yl)phenyl)methanol to 3-[4-
(Chloromethyl)phenyl]-1-methyl-1H-pyrazole.

Materials:

(4-(1-Methyl-1H-pyrazol-3-yl)phenyl)methanol

Thionyl chloride (SOCl₂)

Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃)

Saturated brine

Anhydrous sodium sulfate (Na₂SO₄)

Ethyl acetate

Hexane

Silica gel for column chromatography

Procedure:

Dissolve (4-(1-Methyl-1H-pyrazol-3-yl)phenyl)methanol in dichloromethane in a reaction

vessel.

Cool the solution to 0°C in an ice bath.

Slowly add thionyl chloride to the reaction mixture.

Allow the reaction to warm to room temperature (approximately 20°C) and stir for a specified

time.

Upon completion, dilute the reaction mixture with water and ethyl acetate.

Neutralize the mixture by adding saturated aqueous sodium bicarbonate.

Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure.

Purify the residue by silica gel column chromatography using an ethyl acetate/hexane eluent

system to obtain the final product.
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While direct experimental data for 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole is

scarce, its chemical structure suggests significant potential as a versatile building block in

medicinal chemistry. The provided hypothetical applications and protocols, grounded in the

established activities of the pyrazole class of compounds, are intended to inspire and guide

future research endeavors. Researchers are encouraged to explore the synthetic possibilities

offered by the reactive chloromethyl group to generate novel derivatives for biological

screening. Further investigation is warranted to elucidate the specific biological targets and

mechanisms of action of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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